3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
Description
Chemical Characterization of 3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
Structural Elucidation and International Union of Pure and Applied Chemistry Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fluorinated carboxylic acids containing heterocyclic substituents. The compound bears the Chemical Abstracts Service registry number 480438-81-1 and is catalogued under multiple synonymous designations including 3,3,3-trifluoro-2-(2-oxolanylmethyl)propanoic acid and 3,3,3-trifluoro-2-[(oxolan-2-yl)methyl]propanoic acid. The molecular formula C₈H₁₁F₃O₃ reflects the incorporation of eleven hydrogen atoms, eight carbon atoms, three fluorine atoms, and three oxygen atoms, yielding a molecular weight of 212.17 grams per mole.
The structural framework consists of a propanoic acid backbone substituted at the 2-position with an oxolan-2-ylmethyl group and at the 3-position with three fluorine atoms forming a trifluoromethyl moiety. The oxolane ring, also termed tetrahydrofuran, contributes to the compound's stereochemical complexity through the creation of chiral centers. The canonical Simplified Molecular Input Line Entry System representation OC(=O)C(C(F)(F)F)CC1CCCO1 accurately depicts the connectivity pattern, while the International Chemical Identifier string 1S/C8H11F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13) provides a standardized structural description.
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, introducing substantial electron-withdrawing character that affects both the acidity of the carboxylic acid functionality and the overall molecular reactivity. The oxolane substituent introduces conformational flexibility and potential for hydrogen bonding interactions through its ether oxygen atom. This combination of structural features creates a molecule with distinctive physicochemical properties that distinguish it from simpler fluorinated carboxylic acids.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for this compound through the analysis of proton, carbon-13, and fluorine-19 resonances. The fluorine-19 nuclear magnetic resonance spectrum represents a particularly valuable analytical tool due to the high sensitivity and distinctive chemical shift characteristics of fluorinated functional groups. The trifluoromethyl group exhibits characteristic fluorine-19 chemical shifts typically observed in the range of -50 to -70 parts per million relative to trichlorofluoromethane reference standard.
The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns corresponding to the methylene protons adjacent to the oxolane ring, the methine proton bearing the trifluoromethyl group, and the various protons within the oxolane ring system. Integration patterns and coupling constants provide valuable information regarding the stereochemical arrangement and conformational preferences of the molecule. The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the fluorine atoms, and the various carbons within the oxolane ring structure.
Modern nuclear magnetic resonance techniques employing delta-machine learning approaches have demonstrated significant improvements in chemical shift prediction accuracy, particularly for fluorine-containing organic molecules. These computational methods enable precise correlation between experimental spectroscopic data and theoretical predictions, facilitating confident structural assignments. The application of two-dimensional nuclear magnetic resonance experiments, including heteronuclear multiple bond correlation and heteronuclear single quantum coherence techniques, provides definitive evidence for connectivity patterns and spatial relationships within the molecular framework.
| Nucleus | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.0-4.5 ppm | Multiple | Oxolane ring protons |
| ¹³C | 170-180 ppm | Singlet | Carboxyl carbon |
| ¹⁹F | -60 to -70 ppm | Doublet | Trifluoromethyl group |
Infrared and Mass Spectrometric Characterization
Infrared spectroscopy provides diagnostic absorption bands that confirm the presence of key functional groups within this compound. The carboxylic acid functionality exhibits characteristic absorption patterns including a broad hydroxyl stretch between 3200-2500 wavenumbers and a strong carbonyl stretch between 1725-1700 wavenumbers for saturated carboxylic acids. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the fingerprint region, providing additional confirmation of structural identity.
The oxolane ring system displays characteristic carbon-hydrogen stretching absorptions in the 2990-2850 wavenumber region typical of alkane functionality, while the ether linkage within the ring contributes to absorptions in the 1300-1000 wavenumber range. The combination of these spectroscopic features creates a unique infrared fingerprint that enables unambiguous identification of the compound. Advanced infrared techniques, including attenuated total reflectance sampling methods, facilitate analysis of small sample quantities while maintaining spectral quality.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak at mass-to-charge ratio 212 corresponds to the intact molecular structure, while characteristic fragment ions result from loss of the trifluoromethyl group, cleavage of the oxolane ring, and decarboxylation processes. High-resolution mass spectrometry enables precise molecular formula determination, distinguishing this compound from structural isomers with identical nominal masses.
Electrospray ionization techniques prove particularly valuable for analyzing this polar, acidic compound, facilitating formation of stable molecular ions under gentle ionization conditions. The fragmentation patterns observed under collision-induced dissociation conditions provide valuable structural information regarding the relative stability of different portions of the molecular framework. Modern mass spectrometric instruments achieving sub-parts-per-million mass accuracy enable confident molecular formula assignments even for complex fluorinated structures.
| Technique | Key Absorption/Peak | Assignment | Intensity |
|---|---|---|---|
| Infrared | 1725-1700 cm⁻¹ | Carboxyl C=O stretch | Strong |
| Infrared | 3200-2500 cm⁻¹ | Carboxyl O-H stretch | Broad, medium |
| Mass Spectrometry | m/z 212 | Molecular ion | Moderate |
| Mass Spectrometry | m/z 163 | [M-CF₃]⁺ | Weak |
Crystallographic Data and Conformational Analysis
The conformational analysis of this compound reveals significant complexity arising from the stereochemical variability introduced by the oxolane substituent and the conformational preferences of the trifluoromethyl group. The compound exists as a mixture of diastereomers due to the presence of stereocenters at both the α-carbon of the propanoic acid chain and within the oxolane ring system. This stereochemical diversity contributes to the observed physical properties including the relatively broad boiling point range of 253-254 degrees Celsius under standard atmospheric pressure.
Computational conformational analysis utilizing density functional theory methods provides insights into the preferred molecular geometries and energy barriers for conformational interconversion. The trifluoromethyl group exhibits characteristic conformational preferences influenced by stereoelectronic effects and steric interactions with neighboring substituents. The oxolane ring adopts envelope or twist conformations typical of five-membered ring systems, with the specific conformation influenced by substituent effects and intermolecular interactions.
The physical properties of the compound, including a density of 1.308 grams per milliliter at 25 degrees Celsius and a refractive index greater than 1.4180, reflect the influence of the trifluoromethyl group on molecular packing and electronic properties. These values are consistent with the presence of electron-dense fluorine atoms and the relatively compact molecular structure. The mixture of diastereomers contributes to some variability in observed physical properties, as different stereoisomers may exhibit slightly different packing arrangements and intermolecular interactions.
Crystallographic studies of related fluorinated carboxylic acids demonstrate that trifluoromethyl groups typically adopt staggered conformations relative to adjacent substituents, minimizing unfavorable steric interactions while maximizing favorable electronic effects. The oxolane ring system provides additional conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements that optimize intermolecular hydrogen bonding and van der Waals interactions in the solid state.
| Property | Value | Temperature/Conditions | Reference |
|---|---|---|---|
| Boiling Point | 253-254°C | 1 atmosphere | |
| Density | 1.308 g/mL | 25°C | |
| Refractive Index | >1.4180 | 20°C | |
| Physical State | Liquid | Room temperature |
Properties
IUPAC Name |
3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZEDBSHBNUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370532 | |
| Record name | 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-81-1 | |
| Record name | 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Hydrolysis of 1,1-Dialkoxy-3,3,3-trifluoropropane
Reaction Scheme:
$$
\text{CF}3\text{CH}2\text{CH}(OR)2 + \text{CH}3\text{COOH} \xrightarrow[\text{acid catalyst}]{90-140^\circ C, 2-8h} \text{CF}3\text{CH}2\text{CHO} + \text{CH}_3\text{COOR}
$$-
- Catalyst: sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, methanesulfonic acid, or trifluoroacetic acid
- Temperature: 90–140 °C
- Reaction Time: 2–8 hours
- Molar ratio (dialkoxy compound : acetic acid : catalyst) = 1 : 2–2.5 : 0.1–0.6
Example: Using 1,1-dimethoxy-3,3,3-trifluoropropane with acetic acid and sulfuric acid at 90 °C for 2 hours yielded 95% of 3,3,3-trifluoropropionaldehyde with 98% purity.
This aldehyde is a key intermediate for further elaboration into the target acid.
Direct Preparation of 3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
While detailed stepwise synthetic protocols specifically for this compound are limited in publicly available literature, the following general approach is supported by chemical databases and patents:
Starting from 3,3,3-trifluoropropionic acid or its derivatives , the 2-position is functionalized by introducing the oxolanyl methyl group through alkylation with a tetrahydrofuran-based alkyl halide or equivalent electrophile.
Alternatively, the compound may be synthesized by:
- Preparation of a trifluoromethylated aldehyde intermediate (e.g., 3,3,3-trifluoropropionaldehyde).
- Reaction with an oxolane-containing nucleophile or organometallic reagent to install the oxolanyl methyl substituent.
- Oxidation or hydrolysis steps to convert intermediates into the target propanoic acid.
The compound is often obtained as a mixture of diastereomers due to the chiral center at the 2-position adjacent to the trifluoromethyl group and the oxolane ring.
Research Findings and Data Summary
Additional Notes on Stereochemistry and Purification
- The presence of the oxolane ring introduces stereochemical complexity; thus, the product is often isolated as a mixture of diastereomers.
- Purification techniques such as fractional distillation, recrystallization, or chromatography are employed to isolate the desired isomer or improve purity.
- Structural confirmation is typically done by MS, IR, $$^{1}H$$ NMR, and $$^{13}C$$ NMR spectroscopy, confirming the trifluoromethyl group, oxolane ring, and propanoic acid functionalities.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols or alkyl halides. The trifluoromethyl group enhances the acidity of the α-hydrogens, facilitating nucleophilic acyl substitution.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acid-catalyzed esterification | Methanol/H<sup>+</sup>, reflux | Methyl 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoate | Requires catalytic sulfuric acid; yields depend on steric hindrance from the oxolane ring. |
| Acyl chloride formation | Thionyl chloride (SOCl<sub>2</sub>) | Corresponding acyl chloride | Intermediate for further nucleophilic substitutions (e.g., amides, anhydrides). |
Mechanistic Notes :
-
The electron-withdrawing trifluoromethyl group stabilizes the tetrahedral intermediate, accelerating reaction rates compared to non-fluorinated analogs .
-
Oxolane’s steric bulk may reduce yields in bulkier alcohol substrates.
Amidation and Peptide Coupling
The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Direct amidation | Ethylenediamine, DCC/DMAP | Bis-amide derivatives |
| Peptide synthesis | HOBt/EDCI, protected amino acids | Fluorinated peptide analogs |
Research Findings :
-
Trifluoromethyl groups improve metabolic stability of resulting amides, making them valuable in medicinal chemistry .
-
Oxolane’s oxygen atoms can coordinate with metal catalysts in asymmetric amidation, though this remains underexplored for this compound .
Decarboxylation Reactions
Thermal or oxidative decarboxylation releases CO<sub>2</sub>, forming a trifluoromethyl-substituted alkane.
Kinetic Insight :
Decarboxylation is slower than in non-fluorinated analogs due to the stabilizing effect of the trifluoromethyl group on the carboxylate anion .
Nucleophilic Substitution at the Oxolane Ring
The tetrahydrofuran moiety undergoes ring-opening reactions under acidic or reductive conditions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Acid-catalyzed ring opening | HBr/AcOH | Bromoalkyl intermediate |
| Reductive cleavage | LiAlH<sub>4</sub> | Diol derivative |
Key Considerations :
-
Ring-opening generates a secondary alcohol, which can be further functionalized (e.g., oxidation to ketones) .
-
Steric protection from the trifluoromethyl group may hinder nucleophilic attack at the oxolane ring.
Electrophilic Aromatic Substitution (Theoretical)
While the compound lacks aromatic rings, its derivatives (e.g., phenyl esters) could participate in halogenation or nitration. No experimental data exists for this specific molecule, but analogous trifluoromethyl-containing aromatics show meta-directing effects.
Comparison with Structural Analogs
The trifluoromethyl and oxolane groups confer distinct reactivity compared to simpler carboxylic acids:
Scientific Research Applications
Material Science
3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic acid has been investigated for its potential applications in the development of advanced materials. Its fluorinated structure imparts unique physical and chemical properties that are beneficial for:
- Coatings : The compound can be used in formulating coatings with improved chemical resistance and durability.
- Polymers : Its incorporation into polymer matrices can enhance thermal stability and hydrophobicity.
Medicinal Chemistry
In medicinal chemistry, the compound's structural features make it a candidate for drug design and development:
- Drug Development : The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics, making this compound a target for synthesizing new pharmaceuticals with enhanced efficacy and reduced toxicity.
- Biological Interaction Studies : Research has focused on understanding how this compound interacts with biological systems, particularly its binding affinity with proteins or enzymes. Such studies are crucial for evaluating the safety and therapeutic potential of fluorinated compounds .
Biochemical Studies
The compound's unique functional groups allow for various biochemical applications:
- Enzyme Inhibition Studies : Its reactivity may be utilized to develop enzyme inhibitors that could serve as therapeutic agents against specific diseases.
- Metabolic Pathway Analysis : Investigating how this compound is metabolized in biological systems can provide insights into its potential effects on human health.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic acid exerts its effects involves its interaction with molecular targets such as ion channels and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural analogs, highlighting substituent variations and their implications:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The phenyl variant (C₁₀H₉F₃O₂) exhibits rigidity and UV absorbance, useful in analytical applications, while aliphatic chains (e.g., oxolane) improve solubility .
- Functional Groups : The hydroxy-methyl variant (C₄H₅F₃O₃) introduces chirality, critical for enantioselective drug design .
Physicochemical Properties
- Boiling Point : The tetrahydrothiophene analog has a boiling point of 235°C, while aromatic analogs (e.g., C₁₀H₉F₃O₂) likely exhibit higher values due to stronger intermolecular forces .
- Acidity: The trifluoromethyl group increases acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs, enhancing reactivity in esterification or amidation .
- Stability : Fluorinated compounds resist defluorination under physiological conditions, though peroxides (e.g., PFAS derivatives) may degrade under UV light .
Biological Activity
3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique structural features, including a trifluoromethyl group and an oxolane moiety, contribute to its biological activity and interactions within biological systems. This article reviews the biological activity of this compound, highlighting its chemical properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₁F₃O₃
- Molecular Weight : 212.17 g/mol
- CAS Number : 480438-81-1
- Physical State : Clear pale yellow liquid at room temperature
- Boiling Point : Approximately 253-254 °C
- Density : 1.308 g/mL at 25 °C
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated counterparts, making it particularly interesting for pharmaceutical applications .
The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. The trifluoromethyl group increases the compound's hydrophobicity, which can enhance its binding affinity to lipid membranes and proteins .
Interaction Studies
Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors. For instance:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific metabolic pathways by acting as a competitive inhibitor for enzyme active sites.
- Protein Binding : The compound shows potential for high-affinity binding to proteins involved in metabolic processes, which could lead to altered physiological responses .
Therapeutic Applications
Several studies have explored the therapeutic potential of this compound in various contexts:
- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. This mechanism was observed in several types of cancer cells, including breast and lung cancer lines .
- Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 3,3,3-Trifluoroacetic Acid | C₂F₃O₂ | Strong acidity | More acidic than trifluoro propanoic acids |
| 2-(Oxolan-2-ylmethyl)propanoic Acid | C₈H₁₄O₃ | Lacks fluorine | Less lipophilic than fluorinated variants |
| 3,3-Difluoro-2-(oxolan-2-ylmethyl)propanoic Acid | C₈H₉F₂O₃ | Two fluorine atoms | Less hydrophobic than the trifluorinated version |
The presence of three fluorine atoms in this compound enhances its lipophilicity and metabolic stability compared to similar compounds, making it particularly interesting for pharmaceutical applications .
Q & A
Q. What are the optimized synthetic routes for 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves coupling oxolane (tetrahydrofuran derivatives) with fluorinated propanoic acid precursors. A validated protocol includes:
- Step 1 : Reacting 3-oxetanone with a fluorinated propanoic acid derivative (e.g., trifluoromethylated intermediates) under NaOAc catalysis in anhydrous conditions .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization.
- Validation : Purity is confirmed by 1H/13C NMR (δ values for CF3 groups at ~110–120 ppm for 13C; splitting patterns in 1H for oxolane protons) and HRMS (exact mass match within ±2 ppm error) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 210 nm) and quantify using calibration curves.
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures and exothermic/endothermic transitions. Fluorinated groups typically enhance thermal stability due to strong C-F bonds .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR : 19F NMR is essential for confirming trifluoromethyl groups (δ ≈ -60 to -70 ppm). 2D NMR (COSY, HSQC) resolves oxolane-proton coupling and spatial arrangement .
- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways involving this compound?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) or 13C-labeled precursors to track proton transfer or bond cleavage in hydrolysis/oxidation reactions.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for competing pathways .
- Kinetic Analysis : Monitor intermediates via stopped-flow UV-Vis or in-situ FTIR to identify rate-determining steps .
Q. What environmental and toxicological assessments are required for regulatory compliance?
Methodological Answer:
- Persistence Studies : Conduct OECD 301/302 biodegradation tests in aqueous and soil matrices. Fluorinated compounds often show low biodegradability, necessitating SVHC (Substance of Very High Concern) evaluation under REACH .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. Cross-reference with structurally related perfluorinated acids (e.g., PFAS analogs) .
Q. How can researchers address discrepancies in reported bioactivity data (e.g., enzyme inhibition vs. activation)?
Methodological Answer:
- Dose-Response Curves : Replicate assays under standardized conditions (pH 7.4, 37°C) with positive/negative controls.
- Structural Analog Comparison : Test derivatives (e.g., oxolane ring-modified analogs) to isolate the role of fluorination in bioactivity .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to reconcile data from multiple studies, accounting for variables like solvent polarity or assay sensitivity .
Methodological Notes
- Synthetic Optimization : Fluorinated intermediates may require inert atmospheres (N2/Ar) to prevent hydrolysis .
- Regulatory Compliance : ECHA guidelines mandate full disclosure of fluorinated byproducts (e.g., perfluoroalkyl impurities) in environmental risk assessments .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate publication bias in bioactivity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
